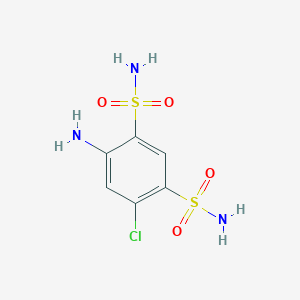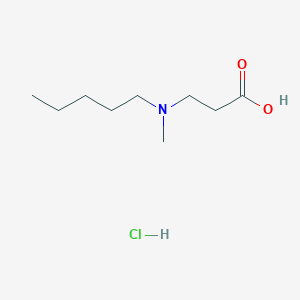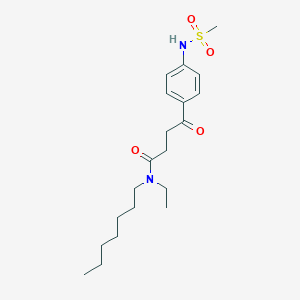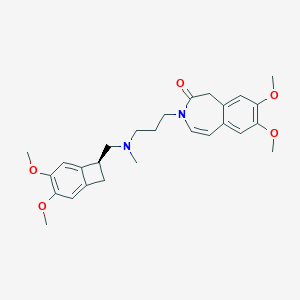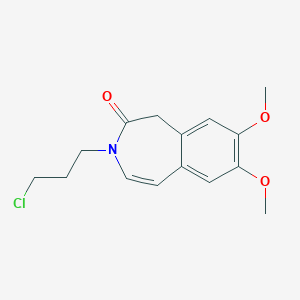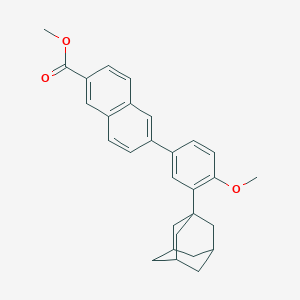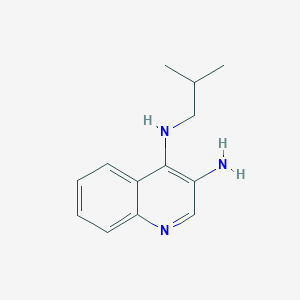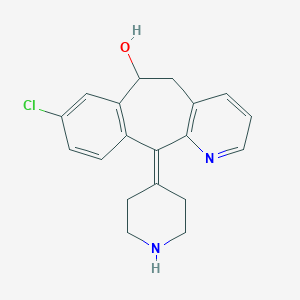
6-Hydroxydesloratadin
Übersicht
Beschreibung
6-Hydroxy Desloratadine is a hydroxylated metabolite of Desloratadine, which is an active metabolite of Loratadine. Desloratadine is a second-generation tricyclic antihistamine used to treat allergies by selectively inhibiting peripheral histamine H1 receptors. The hydroxylated form, 6-Hydroxy Desloratadine, retains the antihistaminic properties and is known for its ability to inhibit binding of pyrilamine to brain H1 receptors .
Wissenschaftliche Forschungsanwendungen
6-Hydroxy Desloratadine has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying the metabolism of Desloratadine.
Biology: Investigated for its role in modulating histamine receptors and its effects on immune-regulatory tissues.
Medicine: Explored for its potential therapeutic effects in treating allergic conditions and its pharmacokinetic properties.
Industry: Utilized in the development of new antihistaminic drugs and formulations.
Wirkmechanismus
Target of Action
6-Hydroxy Desloratadine is an active metabolite of Desloratadine . The primary target of 6-Hydroxy Desloratadine is the H1 receptor . This receptor plays a crucial role in the allergic response, and its antagonism leads to the relief of allergy symptoms .
Mode of Action
6-Hydroxy Desloratadine acts as a selective antagonist at the H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, which is a key mediator in allergic reactions . This subsequently leads to temporary relief of the negative symptoms associated with allergies, such as nasal congestion and watery eyes .
Biochemical Pathways
The biochemical pathways affected by 6-Hydroxy Desloratadine involve the inhibition of histamine-induced effects . Histamine, when bound to the H1 receptor, can lead to various allergic symptoms. By blocking this interaction, 6-Hydroxy Desloratadine prevents the cascade of reactions that lead to these symptoms .
Pharmacokinetics
The pharmacokinetics of 6-Hydroxy Desloratadine involves its distribution in various tissues. It has been found to be widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . The body’s exposure to active metabolites is much higher with Loratadine, the prodrug, but much lower with Desloratadine .
Result of Action
The result of 6-Hydroxy Desloratadine’s action is the relief of allergy symptoms . By blocking the H1 receptor, it prevents the action of histamine, thereby alleviating symptoms such as nasal congestion and watery eyes .
Action Environment
The action of 6-Hydroxy Desloratadine can be influenced by various environmental factors. For instance, its distribution in various tissues can be affected by factors such as the presence of other drugs and the physiological state of the individual
Safety and Hazards
According to the safety data sheet, 6-Hydroxy Desloratadine may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is also suspected of damaging fertility or the unborn child . It is recommended to wear personal protective equipment and avoid dust formation when handling this compound .
Zukünftige Richtungen
Desloratadine, the parent compound of 6-Hydroxy Desloratadine, has been widely used to treat allergic symptoms . It stands out from other drugs in this therapeutic class because it does not cause sedative effects . Future research could focus on further understanding the pharmacokinetics and pharmacodynamics of 6-Hydroxy Desloratadine, as well as its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy Desloratadine typically involves the hydroxylation of Desloratadine. This can be achieved through various chemical reactions, including:
Oxidation: Desloratadine can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position.
Catalytic Hydroxylation: Catalysts such as transition metal complexes can be used to facilitate the hydroxylation process.
Industrial Production Methods: In industrial settings, the production of 6-Hydroxy Desloratadine may involve:
Batch Processing: Utilizing large-scale reactors where Desloratadine is subjected to hydroxylation reactions.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxy Desloratadine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other hydroxylated metabolites.
Reduction: Reduction reactions can convert 6-Hydroxy Desloratadine back to Desloratadine or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal complexes, such as palladium or platinum catalysts.
Major Products Formed:
Oxidation Products: Further hydroxylated derivatives.
Reduction Products: Desloratadine and other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Desloratadine: The parent compound, also a second-generation antihistamine.
Loratadine: The precursor to Desloratadine, widely used as an antihistamine.
Other Hydroxylated Metabolites: 5-Hydroxy Desloratadine and 3-Hydroxy Desloratadine, which also exhibit antihistaminic properties.
Uniqueness: 6-Hydroxy Desloratadine is unique due to its specific hydroxylation at the 6th position, which may influence its binding affinity and pharmacokinetic properties compared to other hydroxylated metabolites. Its ability to inhibit binding of pyrilamine to brain H1 receptors and its distribution to specific immune-regulatory tissues further distinguish it from other similar compounds .
Eigenschaften
IUPAC Name |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-14-3-4-15-16(11-14)17(23)10-13-2-1-7-22-19(13)18(15)12-5-8-21-9-6-12/h1-4,7,11,17,21,23H,5-6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQNVDYYIWHWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=C(C=C(C=C3)Cl)C(CC4=C2N=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562428 | |
| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119410-05-8 | |
| Record name | 6-Hydroxydesloratadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119410058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYDESLORATADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW1TK7TV04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
